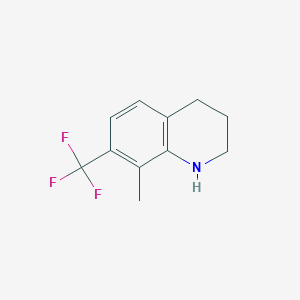![molecular formula C12H15N3O B2958658 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol CAS No. 1269139-56-1](/img/structure/B2958658.png)
4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol” is a chemical compound that has been used in the synthesis of various coordination polymers . It is available from suppliers such as ChemBridge Corporation . It has also been used as a ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Synthesis Analysis
The compound has been synthesized under solvothermal conditions by the reaction of bis (4- (4 H -1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The structures of the coordination polymers synthesized using “4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol” have been determined by single X-ray crystal diffraction . They have been further characterized by elemental analysis, IR, TGA and PXRD .Chemical Reactions Analysis
Upon heating in organic solvents, these carbenes undergo a tandem induced reaction thereby forming 5-amidino-1,2,4-triazoles . The interaction of carbenes with benzylidenemalononitrile, propanesultone and phenyl isothiocyanate results in zwitterionic compounds of the 1,2,4-triazole series .Future Directions
The future directions for “4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol” could involve further exploration of its use in the synthesis of coordination polymers and other compounds. Its potential role in accelerating reaction rates and suppressing cell cytotoxicity could also be an area of future research .
properties
IUPAC Name |
4-tert-butyl-2-(1,2,4-triazol-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)9-4-5-11(16)10(6-9)15-7-13-14-8-15/h4-8,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRXIXPXMZASPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide](/img/structure/B2958575.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2958576.png)
![5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2958578.png)
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile](/img/structure/B2958579.png)
![2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958580.png)
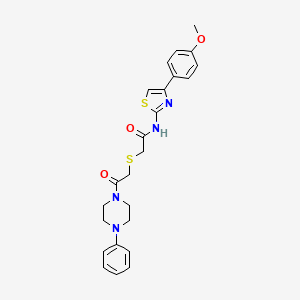
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958582.png)
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B2958583.png)
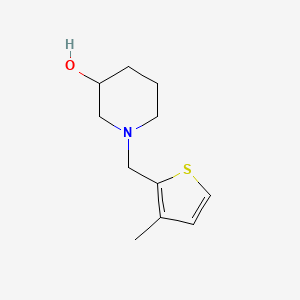
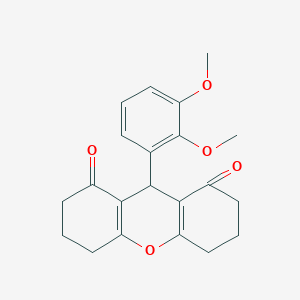
![2-methyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2958590.png)
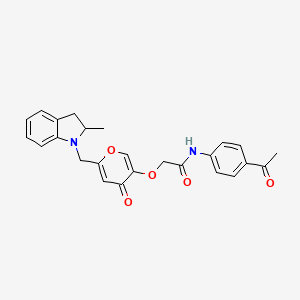
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2958595.png)
